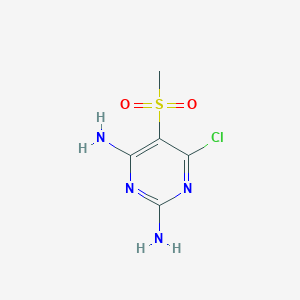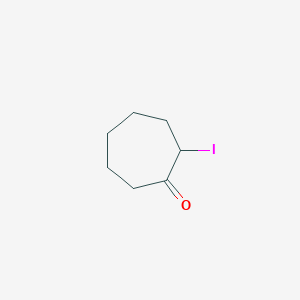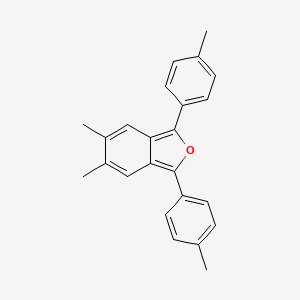
4,6-Cinnolinedithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Cinnolinedithiol is a heterocyclic compound with the molecular formula C8H6N2S2. It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of two thiol groups at the 4 and 6 positions of the cinnoline ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Cinnolinedithiol typically involves the functionalization of the cinnoline ring. One common method is the reaction of 4,6-dichlorocinnoline with thiourea, followed by hydrolysis to yield the dithiol compound. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts can also be adjusted to meet industrial standards for safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Cinnolinedithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 4,6-cinnolinedisulfide.
Reduction: Formation of 4,6-dihydrocinnolinedithiol.
Substitution: Formation of various alkyl or acyl derivatives of this compound.
Applications De Recherche Scientifique
4,6-Cinnolinedithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form strong bonds with metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,6-Cinnolinedithiol involves its interaction with various molecular targets. The thiol groups can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. This interaction can disrupt the normal function of these enzymes, leading to various biological effects. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diacetylresorcinol: Another compound with functional groups at the 4 and 6 positions, used in heterocyclic synthesis.
4,6,7-Substituted Quinazoline Derivatives: Known for their antiproliferative activities against cancer cells.
Uniqueness
4,6-Cinnolinedithiol is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity. Its ability to form strong bonds with metal ions and participate in redox reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
6959-57-5 |
|---|---|
Formule moléculaire |
C8H6N2S2 |
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
6-sulfanyl-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H6N2S2/c11-5-1-2-7-6(3-5)8(12)4-9-10-7/h1-4,11H,(H,10,12) |
Clé InChI |
GUHCAUVWTGZWOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S)C(=S)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)


![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)


![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)

![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)



